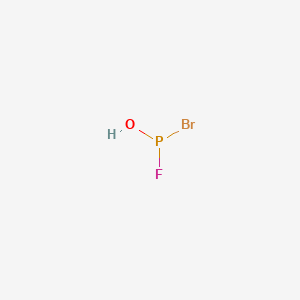
Phosphorobromidofluoridous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorobromidofluoridous acid is a hypothetical compound that combines elements of phosphorus, bromine, and fluorine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphorobromidofluoridous acid would likely involve the reaction of phosphorus trihalides with bromine and fluorine sources under controlled conditions. A possible synthetic route could be:
- Reacting phosphorus trichloride (PCl₃) with bromine (Br₂) and fluorine gas (F₂) in a controlled environment.
- The reaction conditions would need to be carefully monitored to prevent the formation of unwanted by-products and to ensure the stability of the resulting compound.
Industrial Production Methods: Given the hypothetical nature of this compound, industrial production methods are not established. if it were to be produced on an industrial scale, it would likely involve:
- Large-scale synthesis using high-purity reagents.
- Advanced containment and handling systems to manage the reactivity of bromine and fluorine.
Chemical Reactions Analysis
Types of Reactions: Phosphorobromidofluoridous acid would likely undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized to form higher oxidation state products.
Reduction: Reduction reactions could yield lower oxidation state products.
Substitution: Halogen substitution reactions could occur, where bromine or fluorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Halogen exchange reactions using halogenating agents like chlorine (Cl₂) or iodine (I₂).
Major Products:
- The major products would depend on the specific reactions and conditions but could include various halogenated phosphorus compounds.
Chemistry:
- This compound could be used as a reagent in organic synthesis, particularly in halogenation reactions.
Biology:
- Potential applications in biological research could involve the study of halogenated compounds and their interactions with biological molecules.
Medicine:
- The compound could be explored for its potential use in pharmaceuticals, particularly in the development of new drugs that leverage the unique properties of bromine and fluorine.
Industry:
- Industrial applications could include its use in the production of specialized chemicals and materials that require specific halogenation patterns.
Mechanism of Action
The mechanism of action of phosphorobromidofluoridous acid would depend on its specific interactions with target molecules. Potential mechanisms could include:
Molecular Targets: Interaction with nucleophiles or electrophiles in chemical reactions.
Pathways Involved: Participation in halogenation pathways, where the compound acts as a halogen donor or acceptor.
Comparison with Similar Compounds
Phosphorochloridous Acid: Contains chlorine instead of bromine and fluorine.
Phosphoroiodidous Acid: Contains iodine instead of bromine and fluorine.
Phosphorofluoridous Acid: Contains only fluorine as the halogen.
Uniqueness:
- Phosphorobromidofluoridous acid is unique due to the combination of bromine and fluorine, which could impart distinct reactivity and properties compared to other halogenated phosphorus compounds.
Properties
CAS No. |
72076-36-9 |
|---|---|
Molecular Formula |
BrFHOP |
Molecular Weight |
146.88 g/mol |
IUPAC Name |
bromo(fluoro)phosphinous acid |
InChI |
InChI=1S/BrFHOP/c1-4(2)3/h3H |
InChI Key |
DKWIAKMFHWYTLG-UHFFFAOYSA-N |
Canonical SMILES |
OP(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















